
Tert-butyl (1-bromopropan-2-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1-bromopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-bromopropane under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with 1-bromopropane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-bromopropan-2-yl)carbamate primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbamate group to an amine.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form various products.
Major Products Formed
Substitution Reactions: The major products are typically the substituted carbamates, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The products vary depending on the oxidizing agent and reaction conditions but can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Organic Synthesis
Tert-butyl (1-bromopropan-2-yl)carbamate is primarily used as a protecting group for amines in organic synthesis. This stabilizes amines during complex synthetic pathways, allowing chemists to selectively modify other functional groups without affecting the amine .
Pharmaceutical Development
The compound plays a crucial role in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce specific functional groups through substitution reactions makes it valuable in drug design and development .
Biological Research
Research has shown that this compound exhibits significant biological activity:
- Antimicrobial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for antibiotic development.
- Enzyme Inhibition : Studies indicate that it can inhibit proteases linked to neurodegenerative diseases, such as Alzheimer's disease, by mimicking known substrates.
- Cytotoxicity : In vitro studies reveal its ability to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. This finding opens avenues for developing new antibiotics based on its structure .
Enzyme Interaction Studies
In enzyme inhibition studies focused on neurodegenerative diseases, this compound was found to effectively inhibit specific proteases. The binding affinity was attributed to its structural similarity to natural substrates of these enzymes, showcasing its potential therapeutic applications .
Cytotoxicity in Cancer Research
In vitro experiments indicated that this compound could induce apoptosis in certain cancer cell lines. The activation of caspase pathways suggests that it may serve as a lead compound for future anticancer drug development .
Toxicological Profile
Preliminary assessments of the compound's toxicity indicate moderate levels, necessitating further investigation to establish comprehensive safety parameters. Understanding its toxicological profile is crucial for its application in research and potential clinical settings .
Mechanism of Action
The mechanism of action of tert-butyl (1-bromopropan-2-yl)carbamate involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
Tert-butyl (2-bromoethyl)carbamate: Similar protecting group properties but with a different alkyl chain length.
Tert-butyl (3-bromopropyl)carbamate: Another similar compound with a different position of the bromine atom.
Uniqueness
Tert-butyl (1-bromopropan-2-yl)carbamate is unique due to its specific structure, which combines the stability of the carbamate group with the reactivity of the bromine atom. This makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions .
Biological Activity
Tert-butyl (1-bromopropan-2-yl)carbamate, also known by its CAS number 1391026-59-7, is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential applications in drug development and biochemical research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula : C₉H₁₈BrNO₂
Molecular Weight : 252.15 g/mol
CAS Number : 1391026-59-7
MDL Number : MFCD24166837
This compound functions primarily as a carbamate derivative, which can influence various biological pathways. Its structure allows it to interact with enzymes and receptors, potentially modulating their activity. The presence of the bromine atom in its structure may enhance its reactivity and ability to form stable complexes with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes such as apoptosis, cell cycle regulation, and enzyme inhibition.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity :
A study demonstrated that this compound showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use as a lead compound for developing new antibiotics. -
Enzyme Interaction Studies :
Research indicated that this compound could inhibit certain proteases implicated in neurodegenerative diseases, including Alzheimer's disease. The inhibition was attributed to the structural similarity to known substrates of these enzymes, allowing for competitive binding. -
Cytotoxicity in Cancer Research :
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the activation of caspase pathways, highlighting its potential as an anticancer agent.
Toxicological Profile
Understanding the safety and toxicity profile of this compound is crucial for its application in research and medicine. Preliminary toxicity assessments indicate moderate toxicity levels, necessitating further investigation into its safety parameters.
Table 2: Toxicological Data
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (1-bromopropan-2-yl)carbamate, and how are reaction conditions optimized?
Basic Question
The compound is typically synthesized via nucleophilic substitution or carbamate protection strategies. A standard approach involves reacting 1-bromo-2-aminopropane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) in a polar aprotic solvent like THF or dichloromethane . Optimization focuses on controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to Boc₂O) and reaction time (4–12 hours at 0–25°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) and purity (>95%) .
Advanced Research Consideration
For enantioselective synthesis, asymmetric catalysis (e.g., chiral Brønsted acids or organocatalysts) may be employed to control stereochemistry at the propan-2-yl center . Reaction monitoring via TLC or in situ NMR helps identify intermediates and byproducts. Kinetic studies are critical for minimizing racemization, particularly when the bromine substituent participates in side reactions (e.g., elimination) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Discrepancies in safety data (e.g., conflicting GHS classifications in SDS) require systematic validation. For example, while some SDS report no acute toxicity (), others note potential skin/respiratory hazards ( ). Researchers should:
Cross-reference SDS : Compare hazard statements across suppliers (e.g., Combi-Blocks vs. Indagoo) .
Conduct in vitro assays : Use OECD guidelines (e.g., Ames test for mutagenicity, skin irritation models) to verify toxicity .
Analyze impurities : LC-MS or GC-MS can identify hazardous byproducts (e.g., residual brominated compounds) that may explain discrepancies .
Q. What methodologies are recommended for characterizing the molecular structure of this compound?
Basic Question
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm Boc group (δ ~1.4 ppm for tert-butyl protons) and bromine proximity (split signals for CH₂Br) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+Na]⁺ ion) validates molecular formula .
- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves stereochemistry and bond angles, critical for patent applications .
Advanced Research Consideration
For dynamic structural analysis, variable-temperature NMR can probe conformational changes, while DFT calculations (e.g., Gaussian) model electronic effects of the bromine substituent .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Basic Question
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to prevent inhalation .
- Spill management : Absorb spills with vermiculite, dispose as halogenated waste .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Consideration
For large-scale reactions (>10 g), implement engineering controls (e.g., closed-system reactors) and monitor airborne bromine levels via real-time gas detectors .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
Basic Question
The compound serves as a key intermediate in:
- Peptide mimetics : The Boc group protects amines during solid-phase synthesis .
- Kinase inhibitors : Bromine facilitates Suzuki couplings to introduce aryl/heteroaryl groups .
Advanced Research Consideration
In flow chemistry, continuous processing with immobilized catalysts (e.g., Pd/C) enhances yield in cross-coupling reactions while reducing bromine waste .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Advanced Research Question
- Crystal growth : Bromine’s heavy atom effect can quench X-ray diffraction signals. Use high-intensity synchrotron sources or co-crystallization with smaller molecules .
- Disorder modeling : SHELXL refinement tools handle tert-butyl group disorder by partitioning occupancy .
Q. How can researchers mitigate hazardous byproducts during the synthesis of this compound?
Advanced Research Question
- Byproduct identification : GC-MS or HPLC tracks brominated impurities (e.g., 1,2-dibromopropane).
- Green chemistry : Replace bromine sources with less toxic alternatives (e.g., NBS in micellar media) .
- Waste treatment : Neutralize brominated waste with NaHCO₃ before disposal .
Q. What analytical strategies validate enantiomeric purity in chiral derivatives of this compound?
Advanced Research Question
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/IPA mobile phase .
- Optical rotation : Compare [α]ᴅ values against literature standards .
- Vibrational circular dichroism (VCD) : Confirms absolute configuration .
Properties
IUPAC Name |
tert-butyl N-(1-bromopropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391026-59-7 | |
Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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